2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide
Description
2-(Methyl-pyridin-2-yl-amino)-ethanol hydrobromide (CAS: 1185301-15-8) is a hydrobromide salt of a pyridine-derived ethanolamine. Its molecular formula is C₈H₁₃BrN₂O, with a molecular weight of 233.11 g/mol . The compound features a pyridine ring substituted with a methylaminoethanol moiety, protonated at the pyridinic nitrogen and stabilized by a bromide counterion. It is commonly employed as an intermediate in pharmaceutical synthesis, notably in the production of Rosiglitazone, an antidiabetic drug, where it participates in Williamson etherification and condensation reactions . Its crystalline structure and solubility in polar solvents like methanol and ethanol make it suitable for controlled synthetic applications .
Properties
IUPAC Name |
2-[methyl(pyridin-2-yl)amino]ethanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.BrH/c1-10(6-7-11)8-4-2-3-5-9-8;/h2-5,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKVLZIPUXRQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=N1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-15-8 | |
| Record name | Ethanol, 2-(methyl-2-pyridinylamino)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination Approach
One of the prominent methods involves reductive amination of 2-pyridinecarboxaldehyde derivatives with methylamine and ethanolamine, followed by salt formation with hydrobromic acid.
Step 1: Formation of Schiff Base
- React 2-pyridinecarboxaldehyde with methylamine under mild conditions to form an imine intermediate.
- Typical solvents: methanol or ethanol.
- Temperature: ambient to 40 °C.
Step 2: Reductive Amination
- The imine is reduced using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).
- Reaction conditions: room temperature, inert atmosphere to avoid oxidation.
- This step introduces the amino-ethanol side chain, yielding the free base of 2-(methyl-pyridin-2-yl-amino)-ethanol.
Step 3: Hydrobromide Salt Formation
- The free base is treated with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol or isopropanol).
- The hydrobromide salt precipitates upon cooling or addition of anti-solvents.
- Filtration and drying yield the pure hydrobromide salt.
This method offers moderate to good yields (typically 50-70%) and high purity after crystallization.
Direct Amination of Halogenated Pyridine Derivatives
An alternative method uses nucleophilic substitution on halogenated pyridine intermediates:
Step 1: Preparation of 2-halopyridine derivative
- Starting from 2-chloropyridine or 2-bromopyridine, the halogen acts as a leaving group.
Step 2: Nucleophilic Substitution
- Reaction with methylamine in the presence of a base (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature: 25–80 °C, depending on reactivity.
- This introduces the methylamino group at the 2-position of pyridine.
Step 3: Introduction of Ethanol Moiety
- The amino-pyridine intermediate is then reacted with ethylene oxide or 2-chloroethanol to introduce the ethanol side chain via nucleophilic attack.
Step 4: Hydrobromide Salt Formation
- The free base is converted to the hydrobromide salt by treatment with HBr, similar to the previous method.
This route can be advantageous for scale-up and offers good control over substitution patterns, but requires careful handling of reactive intermediates.
Reaction Conditions and Yields
| Preparation Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Schiff base formation | 2-pyridinecarboxaldehyde + methylamine | 25–40 °C | - | Stirring 1–2 h |
| Reductive amination | NaBH3CN or NaBH4, methanol/ethanol | Room temp | 60–70 | Inert atmosphere recommended |
| Hydrobromide salt formation | Hydrobromic acid in ethanol | 0–25 °C | 90+ | Precipitation, filtration, drying |
| Nucleophilic substitution | 2-halopyridine + methylamine + base, THF | 25–80 °C | 55–65 | Requires dry conditions |
| Ethanol moiety introduction | Ethylene oxide or 2-chloroethanol | 30–60 °C | 50–60 | Controlled addition to avoid side reactions |
Purification and Characterization
- Purification is typically achieved by recrystallization from alcohols or aqueous mixtures after salt formation.
- Filtration and drying under vacuum yield the hydrobromide salt as a white crystalline solid.
- Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy confirming proton environments.
- Mass Spectrometry (MS) for molecular ion confirmation.
- Melting point determination for purity assessment.
Research Findings and Optimization
- Use of sodium cyanoborohydride in reductive amination provides better selectivity and fewer side products compared to sodium borohydride.
- The choice of solvent impacts yield and purity; protic solvents like methanol favor imine formation but require careful control during reduction.
- The hydrobromide salt form is preferred for stability and ease of handling.
- Microwave-assisted synthesis has been explored for related pyridinyl compounds, showing reduced reaction times and improved yields, but specific data on this compound remain limited.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as oxides and hydroxylated products.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring, which is known for its ability to interact with biological systems. The presence of the amino and ethanol functional groups enhances its solubility and potential biological activity.
Pharmacological Applications
-
Enzyme Inhibition :
- Recent studies have indicated that derivatives of compounds similar to 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide can act as inhibitors for specific enzymes, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is involved in the biosynthesis of N-acylethanolamines, which are important signaling molecules in various physiological processes .
-
Antimicrobial Activity :
- Compounds with similar structures have been evaluated for their antimicrobial properties. The introduction of functional groups like the methyl-pyridin-2-yl moiety has been shown to enhance activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
-
Neuroprotective Effects :
- Research indicates that pyridine derivatives can exhibit neuroprotective properties. The mechanism may involve modulation of neurotransmitter systems or antioxidant activity, which could be beneficial in conditions like neurodegenerative diseases.
Case Study 1: NAPE-PLD Inhibition
A study focused on optimizing a library of pyrimidine derivatives, including those based on this compound, found that specific substitutions significantly increased potency against NAPE-PLD. The most potent compound exhibited a pIC50 value of 7.14 ± 0.04, indicating strong inhibition capability .
| Compound | pIC50 Value | IC50 (nM) |
|---|---|---|
| Base Compound | 6.14 | 72 |
| Optimized Compound | 7.14 ± 0.04 | 0.061–0.086 |
Case Study 2: Antimicrobial Evaluation
In a comparative study assessing the antimicrobial efficacy of various pyridine derivatives, this compound was noted for its enhanced activity against Gram-positive bacteria when compared to traditional antibiotics .
Therapeutic Potential
The therapeutic potential of this compound extends beyond enzyme inhibition and antimicrobial activity:
- Cancer Treatment : Its ability to modulate cell signaling pathways suggests potential applications in targeted cancer therapies.
- Pain Management : By influencing neurotransmitter levels, it may provide relief in chronic pain conditions.
Mechanism of Action
The mechanism of action of 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological activity.
Comparison with Similar Compounds
The following analysis compares 2-(Methyl-pyridin-2-yl-amino)-ethanol hydrobromide with structurally or functionally related hydrobromide salts and pyridine derivatives. Key parameters include synthetic efficiency, structural motifs, physicochemical properties, and pharmacological applications.
Structural Insights :
- Pyridine vs.
- Substituent Effects: Methoxy and chlorophenyl groups (e.g., ) increase lipophilicity and receptor affinity compared to the ethanolamine side chain in the target compound.
Physicochemical Properties
Key Observations :
- Hydrobromide salts generally exhibit improved aqueous solubility compared to free bases, critical for bioavailability in drug formulations (e.g., Eletriptan HBr ).
- The target compound’s solubility in alcohols aligns with its role as a synthetic intermediate rather than a direct therapeutic agent.
Mechanistic Contrasts :
- The target compound’s ethanolamine side chain facilitates etherification reactions, whereas thiazole- or sulfonyl-containing analogs () prioritize receptor binding.
Biological Activity
2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide, also known by its CAS number 1185301-15-8, is a compound that has garnered interest in various fields of biological research. Its structure incorporates a pyridine ring, which is known for its diverse biological activities, and an amino-ethanol moiety that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 220.08 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| Toxicity | Harmful if swallowed; causes skin irritation |
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Binding : The compound may interact with various receptors in the body, similar to other pyridine derivatives, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.
- Cell Cycle Modulation : Preliminary studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, indicating a possible role in anticancer therapy.
Anticancer Potential
Recent investigations into related compounds have shown that they can induce G2/M phase arrest in cancer cells. For instance, a study involving pyridine-based compounds demonstrated significant antiproliferative effects against HeLa cells, suggesting that this compound may possess similar properties .
Case Studies and Research Findings
- Antibacterial Activity : A series of pyridine derivatives were synthesized and tested for their antibacterial efficacy. The study found that certain modifications led to enhanced activity against Gram-positive bacteria, providing a basis for further exploration of this compound in antimicrobial applications .
- Cell Cycle Arrest : In a study examining the effects of pyridine derivatives on cancer cell lines, compounds similar to this compound were shown to cause significant cell cycle arrest through modulation of cyclin B levels and cdc2 phosphorylation . This suggests potential for therapeutic use in cancer treatment.
- Toxicological Profile : Safety assessments indicate that while the compound is harmful if ingested and can cause skin irritation, detailed toxicological studies are necessary to fully understand its safety profile in clinical applications .
Q & A
Basic Question
- Liquid-liquid extraction : Use saturated K₂CO₃ to protonate the hydrobromide salt, followed by ethyl acetate extraction to remove non-ionic impurities .
- Recrystallization : Methanol or ethanol recrystallization to enhance purity, leveraging solubility differences between the product and byproducts .
- Column chromatography : For challenging separations, silica gel chromatography with a polar eluent (e.g., CH₂Cl₂:MeOH 9:1) resolves structurally similar impurities .
How can computational methods guide the design of novel derivatives or polymorphs of this compound?
Advanced Question
- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to prioritize synthetic routes .
- Polymorph screening : Crystal structure prediction (CSP) software, such as Mercury or Materials Studio, identifies energetically favorable packing arrangements .
- Machine learning : Training models on existing pyridine derivative databases to predict reactivity or solubility .
What role does X-ray crystallography play in confirming hydrogen bonding and molecular conformation?
Basic Question
Single-crystal X-ray diffraction (SCXRD) provides atomic-resolution insights:
- Hydrogen bonding networks : Identifies interactions between the hydrobromide counterion and pyridine/ethanolamine moieties .
- Torsion angles : Quantifies conformational flexibility of the ethanolamine chain, critical for understanding molecular rigidity .
- Validation : Cross-checks against NMR and IR data to confirm structural assignments .
What strategies address low yields in multi-step syntheses involving this compound?
Advanced Question
- In-situ intermediate trapping : Using hydrotribromide reagents to stabilize reactive intermediates (e.g., bromoethanone derivatives) .
- Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps, reducing decomposition .
- Design of experiments (DoE) : Statistical optimization (e.g., response surface methodology) to identify critical parameters (pH, temperature) .
How do researchers analyze competing reaction pathways in the presence of similar nucleophiles?
Advanced Question
- Kinetic studies : Stopped-flow NMR or UV-Vis spectroscopy monitors reaction progress to identify dominant pathways .
- Isotopic labeling : ¹⁵N or ²H labeling traces nucleophilic attack sites, distinguishing between pyridine and ethanolamine reactivity .
- Computational docking : Molecular dynamics simulations model steric and electronic effects influencing pathway selectivity .
What safety protocols are critical when handling hydrobromic acid derivatives in synthesis?
Basic Question
- Ventilation : Use fume hoods to mitigate exposure to HBr vapors .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .
How can researchers validate the purity of this compound for biological assays?
Advanced Question
- HPLC-MS : Reverse-phase chromatography with mass spectrometry detects trace impurities (<0.1%) .
- Elemental analysis : Confirms stoichiometric Br⁻ content (±0.3% theoretical) .
- Thermogravimetric analysis (TGA) : Assesses hygroscopicity and thermal stability, which affect bioavailability .
What advanced spectroscopic techniques elucidate electronic interactions in this compound?
Advanced Question
- Electrospray ionization mass spectrometry (ESI-MS) : Identifies adducts or dimerization in solution .
- Solid-state NMR : Resolves crystallographic disorder or dynamic motion in the solid state .
- UV-Vis titration : Quantifies charge-transfer interactions between the pyridine ring and hydrobromide ion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
